![molecular formula C10H9NO2S B034592 Ethyl benzo[d]thiazole-6-carboxylate CAS No. 19989-64-1](/img/structure/B34592.png)
Ethyl benzo[d]thiazole-6-carboxylate
Overview
Description
Ethyl benzo[d]thiazole-6-carboxylate is a heterocyclic compound that features a benzothiazole ring fused with a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl benzo[d]thiazole-6-carboxylate typically involves the condensation of 2-aminobenzenethiol with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatographic techniques to ensure the removal of impurities .
Chemical Reactions Analysis
Types of Reactions: Ethyl benzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thioether using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thioethers.
Substitution: Functionalized benzothiazole derivatives.
Scientific Research Applications
Ethyl benzo[d]thiazole-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials due to its stable aromatic structure
Mechanism of Action
The mechanism of action of ethyl benzo[d]thiazole-6-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. Additionally, the compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting DNA replication and transcription processes .
Comparison with Similar Compounds
Benzothiazole: Shares the benzothiazole ring but lacks the carboxylate ester group.
Ethyl benzo[d]thiazole-2-carboxylate: Similar structure but with the carboxylate ester group at a different position.
Methyl benzo[d]thiazole-6-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylate ester group at the 6-position enhances its reactivity and potential for functionalization compared to other benzothiazole derivatives .
Biological Activity
Ethyl benzo[d]thiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
This compound features a unique structure characterized by a benzo[d]thiazole ring and an ethyl ester functional group. The molecular formula is C₉H₇N₁O₂S, and the IUPAC name is ethyl 2-benzothiazole-6-carboxylate. The synthesis typically involves multi-step reactions starting from readily available precursors, often utilizing methods such as amide coupling or esterification.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial and fungal strains. It has shown effectiveness particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VISA) .
Table 1: Antimicrobial Activity of this compound
Pathogen | Activity (MIC µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Candida albicans | 64 |
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies demonstrate its ability to inhibit the growth of various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Table 2: Anticancer Activity of this compound
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Apoptosis induction |
HepG2 | 20 | Cell cycle arrest |
A549 | 18 | Inhibition of proliferation |
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by structural modifications. Studies have shown that substituents at specific positions on the benzothiazole ring can enhance or diminish its activity against various biological targets. For instance, modifications at position 4 have been associated with increased antibacterial potency .
Table 3: SAR Insights on Benzothiazole Derivatives
Compound | Position of Substitution | Activity (IC₅₀ µM) |
---|---|---|
Compound A | 4 | 5.0 |
Compound B | 6 | 10.0 |
This compound | None | 15 |
Case Studies
- Antimicrobial Efficacy Against ESKAPE Pathogens : A study demonstrated that this compound effectively inhibited the growth of ESKAPE pathogens, which are notorious for their resistance to antibiotics. This positions the compound as a potential candidate for developing new antimicrobial therapies .
- Cancer Therapeutics : Preclinical studies have highlighted the anticancer potential of this compound in murine models, where it showed significant tumor reduction in xenograft models of human cancers .
Properties
IUPAC Name |
ethyl 1,3-benzothiazole-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-2-13-10(12)7-3-4-8-9(5-7)14-6-11-8/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOJYVVHVFIOLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441048 | |
Record name | ethyl benzo[d]thiazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19989-64-1 | |
Record name | ethyl benzo[d]thiazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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